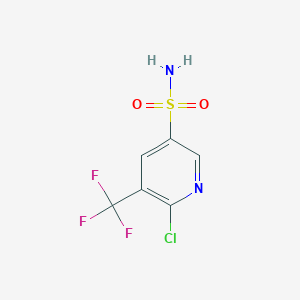

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-5-4(6(8,9)10)1-3(2-12-5)15(11,13)14/h1-2H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUGNASGYNDTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743522 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228875-16-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Properties of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of rational drug design. The trifluoromethylpyridine moiety, in particular, has emerged as a privileged structural motif, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][][3] When coupled with the versatile sulfonamide functional group—a pharmacophore present in a wide array of therapeutic agents—the resulting molecule, 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, represents a compound of significant interest for the development of novel bioactive agents.[4][5]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 1228875-16-8), offering insights into its synthesis, reactivity, and potential applications. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this guide synthesizes information from chemical supplier databases, analogous structures, and established chemical principles to provide a robust resource for researchers.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The table below summarizes the key physical and computed properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂O₂S | [6][7] |

| Molecular Weight | 260.62 g/mol | [6] |

| CAS Number | 1228875-16-8 | [6][8] |

| Appearance | Solid (predicted) | [9] |

| Density | 1.7±0.1 g/cm³ (predicted) | [6] |

| Boiling Point | 381.5±52.0 °C at 760 mmHg (predicted) | [6] |

| Flash Point | 184.5±30.7 °C (predicted) | [6] |

| Refractive Index | 1.508 (predicted) | [6] |

| Topological Polar Surface Area (TPSA) | 81.4 Ų | [6] |

| LogP (XLogP3) | 1.57 | [6] |

| Hydrogen Bond Donor Count | 1 | [10] |

| Hydrogen Bond Acceptor Count | 7 | [10] |

| Rotatable Bond Count | 1 | [11] |

It is important to note that many of the physical properties listed, such as boiling point and density, are computationally predicted and await experimental verification.

Chemical Structure and Spectral Analysis

A thorough understanding of a molecule's structure and its corresponding spectral data is fundamental for its identification, characterization, and the interpretation of its reactivity.

Chemical Structure

The structure of this compound, featuring a pyridine ring substituted with a chloro, a trifluoromethyl, and a sulfonamide group, is depicted below.

Caption: Chemical structure of this compound.

Predicted Spectral Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The protons of the sulfonamide group (-NH₂) will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and sulfonyl groups.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), S=O stretching (asymmetric and symmetric vibrations around 1350 and 1160 cm⁻¹, respectively), and C-F stretching (in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (260.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of SO₂NH₂, Cl, and CF₃ groups.

Synthesis and Reactivity

The synthesis of this compound can be logically approached from its corresponding sulfonyl chloride precursor.

Proposed Synthesis Workflow

The most direct synthetic route involves the amination of 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS No. 928324-59-8).[9][12] This reaction is a standard method for the preparation of sulfonamides.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

-

Reaction Setup: In a well-ventilated fume hood, dissolve 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride in a suitable inert solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.

-

Amination: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonium hydroxide or bubble anhydrous ammonia gas through the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups. The sulfonamide nitrogen can be deprotonated under basic conditions, allowing for further functionalization. The pyridine ring is electron-deficient due to the presence of the trifluoromethyl and sulfonyl groups, making it susceptible to nucleophilic aromatic substitution, although the chloro group is the most likely leaving group under forcing conditions. The sulfonamide group itself is generally stable.

Potential Applications and Biological Relevance

While specific biological activity for this compound has not been reported in the available literature, its structural components suggest significant potential in drug discovery and agrochemical development.

-

Trifluoromethylpyridine Moiety: This group is a key component in numerous active compounds.[13] Its presence can enhance lipophilicity, which can improve cell membrane permeability, and increase metabolic stability by blocking sites of oxidative metabolism.[3] Trifluoromethylpyridines have been incorporated into a variety of commercial pesticides and pharmaceuticals.[13]

-

Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore with a broad range of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[4][5][14]

Given these characteristics, this compound could serve as a valuable building block for the synthesis of new therapeutic agents or agrochemicals. Its potential biological activities could span a wide range, and it would be a prime candidate for screening in various biological assays.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Although a specific safety data sheet (SDS) with comprehensive toxicological data is not widely available, the following guidelines are based on the known hazards of related compounds.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.

-

Researchers should always consult the most up-to-date SDS from their supplier before handling this compound.

Conclusion

This compound is a compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. While comprehensive experimental data is currently limited, this guide provides a thorough overview of its predicted physical properties, a plausible and detailed synthetic route, and an analysis of its potential applications based on its constituent functional groups. As research in the field of fluorinated heterocycles continues to expand, it is likely that the utility of this and related compounds will be further elucidated, opening new avenues for scientific discovery.

References

- 1. rsc.org [rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 1228875-16-8 [chemicalbook.com]

- 9. 1228875-16-8|this compound|BLD Pharm [bldpharm.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. acrospharma.co.kr [acrospharma.co.kr]

- 12. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide synthesis pathway and mechanism

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and underlying chemical mechanisms for the preparation of this compound, a key building block in modern medicinal chemistry and agrochemical development. The document details two primary retrosynthetic approaches, focusing on the critical steps of electrophilic chlorosulfonation and the formation of the sulfonamide moiety. Each section combines theoretical principles with practical, field-proven insights, offering detailed experimental protocols, mechanistic diagrams, and a thorough analysis of the reaction causality. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry who require a deep, actionable understanding of this synthesis.

Introduction and Strategic Importance

The 6-chloro-5-(trifluoromethyl)pyridine core is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] The trifluoromethyl (CF₃) group often enhances metabolic stability, lipophilicity, and binding affinity, while the sulfonamide functional group (SO₂NH₂) is a critical pharmacophore known for its hydrogen bonding capabilities and ability to mimic carboxylic acids. This compound (CAS 1228875-16-8) serves as a versatile intermediate, enabling the elaboration of complex molecular architectures.[3]

A robust and scalable synthesis is therefore of paramount importance. This guide will deconstruct the synthesis from a first-principles perspective, beginning with a retrosynthetic analysis to identify key precursors and strategic bond disconnections.

Retrosynthetic Analysis and Proposed Pathways

The most direct and common method for synthesizing a primary sulfonamide involves the reaction of a sulfonyl chloride with ammonia.[4] This retrosynthetic disconnection immediately identifies 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride as the pivotal intermediate.

The formation of this key sulfonyl chloride can be approached from two distinct directions:

-

Pathway A: Direct Chlorosulfonation. This approach involves the direct functionalization of a pre-existing pyridine ring, 2-chloro-5-(trifluoromethyl)pyridine , via electrophilic aromatic substitution.

-

Pathway B: Sandmeyer-type Reaction. This pathway builds the sulfonyl chloride from an amino precursor, 3-amino-6-chloro-5-(trifluoromethyl)pyridine , via a diazonium salt intermediate.

The following sections will explore the forward synthesis of each pathway in detail.

Pathway A: Synthesis via Direct Chlorosulfonation

This pathway is often preferred for its atom economy and directness, leveraging the commercially available starting material 2-chloro-5-(trifluoromethyl)pyridine. The core transformation is an electrophilic aromatic substitution on a highly electron-deficient pyridine ring.

Logical Flow: Pathway A

Caption: Overall workflow for Pathway A.

Step 1: Electrophilic Chlorosulfonation of 2-Chloro-5-(trifluoromethyl)pyridine

The introduction of the sulfonyl chloride group onto the pyridine ring is achieved using chlorosulfonic acid (ClSO₃H).[5] This powerful reagent serves as both the solvent and the source of the electrophile.

Causality and Mechanistic Insight: The pyridine ring is inherently electron-deficient. The presence of two strong electron-withdrawing groups—a chloro group at C6 and a trifluoromethyl group at C5—further deactivates the ring towards electrophilic attack. Understanding the regioselectivity is critical.

-

Trifluoromethyl Group (-CF₃): A powerful deactivator and a meta-director. It directs incoming electrophiles to the C3 position.

-

Chloro Group (-Cl): A deactivator but an ortho-, para-director. It directs incoming electrophiles to the C3 and C5 positions.

Both substituents cooperatively direct the incoming electrophile to the C3 position, leading to a highly regioselective reaction. The electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid.[6]

Mechanism: Chlorosulfonation

Caption: Mechanism of electrophilic chlorosulfonation.

Experimental Protocol: Chlorosulfonation

-

Reagent Preparation: In a fume hood, carefully add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C with vigorous stirring.

-

Reaction: Slowly warm the mixture to room temperature, then heat to 100-120 °C. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

-

Isolation: Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

Step 2: Ammonolysis of the Sulfonyl Chloride

The conversion of the sulfonyl chloride to the primary sulfonamide is a robust and high-yielding nucleophilic substitution reaction.[7]

Causality and Mechanistic Insight: The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia (NH₃) acts as a potent nucleophile, attacking the sulfur center. The reaction proceeds via a tetrahedral intermediate, which then collapses to expel the chloride leaving group.

Mechanism: Ammonolysis

Caption: Mechanism of sulfonamide formation.

Experimental Protocol: Ammonolysis

-

Reaction Setup: Dissolve the 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dioxane at 0 °C.

-

Addition: Add an excess of aqueous ammonium hydroxide (28-30%, 5-10 eq) dropwise to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor completion by TLC.

-

Isolation: If a precipitate forms, filter the solid and wash with cold water. If no solid forms, remove the organic solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Data Summary for Pathway A

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1. Chlorosulfonation | Chlorosulfonic Acid | None (reagent as solvent) | 100 - 120 | 4 - 8 | 75 - 90 |

| 2. Ammonolysis | Aqueous Ammonia, THF | THF / Water | 0 - 25 | 1 - 2 | 90 - 98 |

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 2-chloro-5-(trifluoromethyl)pyridine. The key transformations—electrophilic chlorosulfonation and nucleophilic ammonolysis—are robust and well-understood processes. The regiochemical outcome of the chlorosulfonation is logically dictated by the powerful and synergistic directing effects of the chloro and trifluoromethyl substituents on the electron-deficient pyridine ring. The protocols and mechanistic insights provided in this guide offer a solid foundation for the laboratory-scale synthesis and process development of this valuable chemical intermediate.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. This compound | 1228875-16-8 [chemicalbook.com]

- 4. cbijournal.com [cbijournal.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS Number 1228875-16-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and inferred biological properties of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide (CAS Number 1228875-16-8). While specific research on this compound is limited in publicly accessible literature, its structural motifs—a sulfonamide group and a trifluoromethylpyridine core—are well-characterized in medicinal and agrochemical science. This guide synthesizes available data on these key functional groups to project the compound's physicochemical characteristics, potential mechanism of action, and plausible applications in drug discovery. Detailed theoretical synthesis routes, proposed analytical methodologies, and a discussion of its potential ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profile are presented. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic or industrial potential of this and structurally related molecules.

Introduction and Chemical Identity

This compound is a halogenated pyridine derivative containing a sulfonamide functional group. The presence of both a trifluoromethyl group and a chlorine atom on the pyridine ring suggests a molecule designed for enhanced metabolic stability and specific electronic properties, which are often sought after in the development of bioactive compounds.[1][2][3] The sulfonamide moiety is a well-established pharmacophore with a long history in medicine, most notably for its antibacterial properties.[4] This compound is categorized as a bulk drug intermediate, indicating its potential use in the synthesis of more complex active pharmaceutical ingredients (APIs).[5]

Table 1: Chemical and Physical Properties of this compound [5]

| Property | Value |

| CAS Number | 1228875-16-8 |

| Molecular Formula | C₆H₄ClF₃N₂O₂S |

| Molecular Weight | 260.62 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 381.5 ± 52.0 °C at 760 mmHg |

| Flash Point | 184.5 ± 30.7 °C |

| Refractive Index | 1.508 |

| Polar Surface Area (PSA) | 81.4 Ų |

| logP (XLogP3) | 1.57 |

Synthesis and Manufacturing

A potential synthetic pathway could start from 2,3-dichloro-5-(trichloromethyl)pyridine, which can be fluorinated to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.[7][8] This intermediate can then undergo regioselective sulfonation at the 3-position, followed by conversion of the sulfonic acid to a sulfonyl chloride. Finally, amination of the sulfonyl chloride would yield the desired this compound.

Figure 1: A proposed synthetic pathway for this compound.

Inferred Mechanism of Action and Biological Activity

The biological activity of this compound has not been explicitly reported. However, based on its chemical structure, we can infer potential mechanisms of action.

Potential Antibacterial Activity

The sulfonamide functional group is a well-known inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[4] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to DNA and RNA synthesis. This bacteriostatic action is a hallmark of sulfonamide antibiotics. It is plausible that this compound could exhibit similar antibacterial properties.

Figure 2: Inferred mechanism of action via inhibition of the bacterial folate synthesis pathway.

Role of the Trifluoromethylpyridine Moiety

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group can also influence the pKa of the sulfonamide, potentially affecting its solubility and transport across biological membranes. The pyridine ring itself is a common scaffold in drug discovery, known for its ability to engage in hydrogen bonding and other interactions with biological targets.[9]

Potential Applications in Drug Discovery and Agrochemicals

Given its structural features, this compound could serve as a valuable building block or lead compound in several areas:

-

Antibacterial Agents: As discussed, the sulfonamide moiety suggests potential for the development of new antibacterial drugs, possibly effective against resistant strains.

-

Anticancer Agents: Some sulfonamide derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth.[4]

-

Agrochemicals: The trifluoromethylpyridine scaffold is prevalent in modern pesticides, including herbicides, insecticides, and fungicides, due to its contribution to potency and stability.[7][9]

Projected ADME and Toxicity Profile

A formal ADME and toxicity profile for this compound is not available. However, general characteristics can be inferred.

-

Absorption: The calculated logP of 1.57 suggests moderate lipophilicity, which may allow for reasonable oral absorption.

-

Distribution: The compound's moderate size and lipophilicity suggest it could distribute into various tissues.

-

Metabolism: The trifluoromethyl group is generally resistant to metabolic degradation, which could lead to a longer half-life.[1] The pyridine ring and other parts of the molecule would likely be subject to oxidation by cytochrome P450 enzymes.

-

Excretion: Excretion is likely to occur via the kidneys after metabolic modification to more polar compounds.

-

Toxicity: Halogenated pyridines and sulfonamides can exhibit toxicity. For instance, some chlorinated pyridines have been shown to cause liver and kidney damage in animal studies.[10] A comprehensive toxicological evaluation, including in vitro and in vivo studies, would be necessary to determine the safety profile of this compound.

Recommended Experimental Protocols

For researchers wishing to investigate the properties of this compound, the following experimental workflows are recommended.

Purity and Structural Analysis

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational spectroscopic principles and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. While comprehensive experimental data for this specific compound is not widely published, this guide synthesizes established spectroscopic theory with expert interpretation to provide a robust framework for its characterization.

Introduction and Molecular Structure

This compound (CAS No. 1228875-16-8) possesses a unique substitution pattern on a pyridine ring, incorporating a chloro group, a trifluoromethyl group, and a sulfonamide moiety.[1] This combination of functional groups imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

Molecular Formula: C₆H₄ClF₃N₂O₂S[1]

Molecular Weight: 260.62 g/mol [2]

Structure:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides as it can facilitate the exchange of the NH₂ protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, and spectra can be obtained relatively quickly.

Predicted ¹H NMR Data and Interpretation

The pyridine ring has two aromatic protons, and the sulfonamide group has two exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.9 | Doublet (d) | 1H | H-2 | This proton is ortho to the ring nitrogen and is significantly deshielded. It will likely show a small coupling to H-4. |

| ~8.6 | Doublet (d) | 1H | H-4 | This proton is also in a deshielded environment, influenced by the adjacent sulfonamide group. It will show a small coupling to H-2. |

| ~7.5 | Broad Singlet (br s) | 2H | -SO₂NH₂ | The chemical shift of sulfonamide protons can vary and is concentration-dependent. They are often broad and will exchange with D₂O. |

Causality in Interpretation: The electron-withdrawing nature of the nitrogen atom, the chloro group, the trifluoromethyl group, and the sulfonamide group all contribute to the downfield chemical shifts of the aromatic protons. The expected splitting pattern (two doublets) is a direct consequence of the meta-relationship between H-2 and H-4.

Predicted ¹³C NMR Data and Interpretation

The molecule has six distinct carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~152 | C-6 | Attached to both nitrogen and chlorine, this carbon is significantly deshielded. |

| ~148 | C-2 | Adjacent to the ring nitrogen, resulting in a downfield shift. |

| ~140 | C-4 | Aromatic carbon deshielded by adjacent groups. |

| ~135 (quartet) | C-5 | This carbon is directly attached to the trifluoromethyl group and will appear as a quartet due to ¹JCF coupling. |

| ~125 | C-3 | The carbon bearing the sulfonamide group. |

| ~122 (quartet) | -CF₃ | The trifluoromethyl carbon itself will appear as a strong quartet due to the large one-bond C-F coupling constant. |

Expert Insight: The observation of two distinct quartets in the ¹³C NMR spectrum would be a key confirmatory piece of evidence for the presence and position of the trifluoromethyl group.

Predicted ¹⁹F NMR Data and Interpretation

¹⁹F NMR is a simple yet powerful experiment for this molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -63 | Singlet | -CF₃ | A single peak is expected as there are no neighboring fluorine or hydrogen atoms to couple with. The chemical shift is typical for an aromatic trifluoromethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Collection: Scan over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Predicted Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Medium, Doublet | N-H Stretch | The two distinct peaks correspond to the symmetric and asymmetric stretching of the primary sulfonamide (-NH₂) group. |

| ~1600, ~1450 | Medium-Strong | C=C and C=N Stretch | Characteristic stretching vibrations of the pyridine ring. |

| 1350-1310 | Strong | Asymmetric SO₂ Stretch | A very strong and characteristic absorption for the sulfonyl group. |

| 1180-1160 | Strong | Symmetric SO₂ Stretch | The second strong, characteristic absorption for the sulfonyl group. |

| 1300-1100 | Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group will produce very strong absorptions in this region. |

| ~800 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in the fingerprint region. |

Trustworthiness of the Protocol: The presence of strong, distinct peaks for the N-H, S=O, and C-F stretches provides a self-validating system for confirming the key functional groups of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization: Use Electrospray Ionization (ESI) for its soft ionization capabilities, which is well-suited for this type of molecule. Both positive and negative ion modes should be tested.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements.

-

Analysis: Acquire a full scan mass spectrum to determine the molecular ion and perform tandem MS (MS/MS) on the molecular ion to elucidate fragmentation pathways.

Predicted Mass Spectrometry Data and Interpretation

Monoisotopic Mass: 259.9634 g/mol [3]

Expected Ions:

Key Fragmentation Pathways: The fragmentation will be driven by the weakest bonds and the stability of the resulting fragments.

Caption: Predicted Fragmentation Pathway in Positive Ion ESI-MS.

Authoritative Grounding: The fragmentation is predicted based on established principles of mass spectrometry, where neutral losses of stable molecules like SO₂NH₂ are common. The isotopic pattern for chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a definitive characteristic to look for in all chlorine-containing fragments.

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. This guide provides a detailed framework of the expected spectroscopic data and its interpretation, grounded in fundamental scientific principles. While based on predictions, these data points serve as a robust reference for researchers to compare against experimentally acquired spectra, ensuring confident identification and quality control of this important chemical entity.

References

Solubility profile of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide in various solvents

An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Introduction

This compound is a unique molecule holding significant interest within contemporary drug discovery and agrochemical research pipelines. Its structural complexity, characterized by a trifluoromethyl group and a sulfonamide moiety on a pyridine core, suggests a nuanced physicochemical profile that dictates its behavior in various solvent systems.[1][2][3] The trifluoromethyl group is known to significantly impact properties such as metabolic stability and lipophilicity, while the sulfonamide group can participate in hydrogen bonding and exhibits pH-dependent ionization.[2][3][4] A thorough understanding of the solubility of this compound is, therefore, a critical prerequisite for its effective formulation, delivery, and ultimately, its biological efficacy.[5]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility profile of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for experimental design and data interpretation.

Physicochemical Properties and Theoretical Solubility Considerations

A foundational understanding of a compound's intrinsic properties is paramount to predicting its solubility. For this compound, the following predicted physicochemical parameters offer initial insights:

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂O₂S | [1] |

| Molecular Weight | 260.62 g/mol | [6] |

| XLogP3 | 1.57 | [7] |

| Topological Polar Surface Area (TPSA) | 81.4 Ų | [7] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

The XLogP3 value of 1.57 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in both polar and some non-polar organic solvents. The presence of a sulfonamide group, a known acidic moiety, implies that the aqueous solubility of this compound will be significantly influenced by pH.[8][9] In aqueous media, the sulfonamide group can deprotonate to form an anionic species, which is generally more soluble than the neutral form. The pKa of the sulfonamide proton will be a critical determinant of the pH range over which this increase in solubility occurs.

Factors Influencing the Solubility of this compound

The solubility of a compound is not an intrinsic constant but is highly dependent on the surrounding environment. Key factors that will dictate the solubility of this compound include:

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[8] It is anticipated that polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF, acetone) will be effective in dissolving this compound due to its polar sulfonamide group and the potential for hydrogen bonding. The solubility in non-polar solvents (e.g., hexane, toluene) is expected to be lower.

-

pH of the Medium: For ionizable compounds like this compound, pH is a critical factor.[8][9] The solubility of this weakly acidic compound is expected to increase as the pH rises above its pKa, due to the formation of the more soluble anionic form.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[10][11] However, this relationship should be experimentally verified for this specific compound.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being used for solubility studies.

Experimental Determination of Solubility: Protocols and Rationale

A multi-faceted approach is recommended for accurately determining the solubility of this compound. The following protocols describe well-established methods for this purpose.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent.[12][13]

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, pH 7.4 buffer, methanol, ethanol, acetone, acetonitrile, DMSO, hexane).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]

-

Calculation: The solubility is then calculated from the measured concentration and the dilution factor.

Causality and Self-Validation: The use of an excess of the solid compound ensures that the solution becomes saturated. The extended equilibration time is crucial to reach a true thermodynamic equilibrium. The analytical quantification step should include a calibration curve with known concentrations of the compound to ensure accuracy and linearity.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.[5][14] This is often more relevant to early drug discovery screening.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the aqueous buffer of interest.

-

Precipitation Induction: The addition of the aqueous buffer to the DMSO stock solution will cause the compound to precipitate once its solubility limit is exceeded.

-

Turbidity Measurement: Use a nephelometer to measure the turbidity (light scattering) of each well.[5] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Causality and Self-Validation: This method relies on the principle that precipitation of a compound from a solution creates turbidity. The use of a serial dilution allows for the pinpointing of the concentration at which this occurs. The nephelometer provides a sensitive and quantitative measure of this turbidity.

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The solubility data for this compound should be presented in a clear and concise tabular format to facilitate comparison across different solvent systems.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.4) | 78.5 | [Experimental Value] | [Experimental Value] |

| Methanol | 32.7 | [Experimental Value] | [Experimental Value] |

| Ethanol | 24.6 | [Experimental Value] | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Experimental Value] |

| Hexane | 1.9 | [Experimental Value] | [Experimental Value] |

Interpretation: The expected trend would be high solubility in polar aprotic solvents like DMSO, followed by polar protic solvents like methanol and ethanol. The solubility in water will be pH-dependent. The solubility in non-polar hexane is expected to be very low.

Conclusion

A comprehensive understanding of the solubility profile of this compound is indispensable for its successful development as a pharmaceutical or agrochemical agent. This guide has outlined the theoretical considerations based on its physicochemical properties and provided detailed, validated protocols for the experimental determination of its thermodynamic and kinetic solubility. By systematically investigating the impact of solvent polarity, pH, and temperature, researchers can build a robust data package to inform formulation strategies and predict in vivo behavior. The sulfonamide and trifluoromethyl moieties present unique chemical characteristics that necessitate a careful and thorough solubility assessment.[2][4][15]

References

- 1. echemi.com [echemi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rheolution.com [rheolution.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. ijnrd.org [ijnrd.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Substituted Pyridine Sulfonamides

Introduction: The Enduring Significance of the Pyridine Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] When integrated with a pyridine ring—a privileged heterocyclic motif in drug discovery—the resulting pyridine sulfonamide scaffold exhibits a remarkable spectrum of biological activities. These compounds are integral to drugs targeting a wide range of conditions, including various cancers, bacterial infections, inflammation, and viral diseases.[1][3][4][5][6][7] The pyridine nitrogen atom provides a key site for hydrogen bonding and salt formation, enhancing solubility and target engagement, while the sulfonamide group acts as a versatile hydrogen bond donor and acceptor, often mimicking a carboxylic acid bioisostere.

Despite their prevalence, the synthesis of substituted pyridine sulfonamides is not always straightforward. The primary challenges often revolve around the preparation and stability of the key intermediate, pyridinesulfonyl chloride, as well as achieving regiocontrol on the pyridine ring.[8] This guide provides a comprehensive overview of the core synthetic strategies, offering field-proven insights into the causality behind experimental choices and presenting robust, self-validating protocols for key transformations.

Core Synthetic Strategies: A Logic-Driven Approach

The construction of a pyridine sulfonamide can be approached from several distinct retrosynthetic pathways. The choice of strategy is dictated by factors such as the availability of starting materials, the desired substitution pattern, the stability of intermediates, and the required scale of the synthesis.

Strategy 1: The Convergent Approach - Direct Sulfonamide Bond Formation

The most classic and widely employed method involves the reaction of a pre-formed pyridinesulfonyl chloride with a primary or secondary amine.[9] This convergent approach is highly efficient for generating diverse libraries of compounds from a common intermediate.

Causality of Experimental Design: The reaction generates hydrochloric acid (HCl) as a byproduct. Therefore, a non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential to neutralize the acid and drive the reaction to completion.[9] The choice of solvent is typically an inert aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile to ensure reagent stability and facilitate product isolation.

Figure 1: General workflow for direct sulfonamide bond formation.

Experimental Protocol: General Procedure for N-Sulfonylation [1][10]

-

Dissolution: Dissolve the amine (1.0 eq.) in dichloromethane (DCM, ~0.2 M).

-

Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.5-2.0 eq.).

-

Cooling: Cool the mixture to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction.

-

Addition of Sulfonyl Chloride: Add a solution of the corresponding pyridinesulfonyl chloride (1.1 eq.) in DCM dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (to remove residual acid), and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyridine sulfonamide.

Strategy 2: The Linchpin - Synthesis of Pyridinesulfonyl Chlorides

The availability of the pyridinesulfonyl chloride intermediate is the most critical factor in this synthetic approach. Several methods exist for their preparation, each with distinct advantages and limitations.

References

- 1. eurjchem.com [eurjchem.com]

- 2. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scite.ai [scite.ai]

- 6. Challenging breast cancer through novel sulfonamide-pyridine hybrids: design, synthesis, carbonic anhydrase IX inhibition and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Sulfonamide - Wikipedia [en.wikipedia.org]

- 10. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a fluorinated heterocyclic compound that has emerged from the confluence of two historically significant pharmacophores: the pyridine ring and the sulfonamide group. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that have made this and related compounds valuable scaffolds in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, offering insights into its development and potential applications.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the broader exploration of trifluoromethylpyridines and sulfonamides in the quest for novel bioactive molecules. The introduction of a trifluoromethyl (-CF3) group into organic molecules became a prominent strategy in the 20th century to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] The pyridine scaffold, a ubiquitous heterocycle in nature and synthetic chemistry, has long been recognized for its role in a wide array of biologically active compounds.[2][3]

While a specific, high-profile discovery narrative for this compound as a final product is not extensively documented in publicly available literature, its emergence can be traced through the patent literature as a key intermediate in the synthesis of more complex molecules. Notably, patent document WO/2007/089512 , focused on the development of glucokinase activators for the treatment of diabetes, describes compounds that would necessitate intermediates like this compound.[4] This suggests that its initial synthesis was likely driven by the need for a versatile building block in medicinal chemistry programs.

The historical context for the synthesis of this molecule is rooted in the established importance of trifluoromethylpyridines in the agrochemical industry since the 1980s.[5] Compounds bearing this moiety have been successfully commercialized as herbicides, insecticides, and fungicides.[1][5][6] The trifluoromethyl group often enhances the biological activity of these agents.[1] This established utility in crop protection likely spurred further exploration of novel trifluoromethylpyridine derivatives, including those bearing a sulfonamide functional group, a moiety well-known for its own broad spectrum of biological activities.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1228875-16-8 | N/A |

| Molecular Formula | C6H4ClF3N2O2S | [8] |

| Molecular Weight | 260.62 g/mol | [8] |

| Boiling Point | 381.5 ± 52.0 °C at 760 mmHg | [8] |

| Density | 1.7 ± 0.1 g/cm³ | [8] |

| Flash Point | 184.5 ± 30.7 °C | [8] |

| Refractive Index | 1.508 | [8] |

| PSA | 81.4 | [8] |

| XLogP3 | 1.57 | [8] |

Synthesis and Methodologies

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The key is the strategic introduction of the sulfonamide group onto the trifluoromethylpyridine core. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.

Experimental Protocol: A Proposed Synthetic Pathway

This protocol describes a likely laboratory-scale synthesis.

Step 1: Nitration of 2-Chloro-5-(trifluoromethyl)pyridine

The synthesis would logically begin with the nitration of a suitable trifluoromethylpyridine precursor to introduce a nitrogen functionality that can later be converted to the amine required for sulfonamide formation.

Step 2: Reduction of the Nitro Group to an Amine

The nitro group is a versatile precursor to an amine via reduction.

-

Procedure:

-

Dissolve 2-chloro-5-nitro-3-(trifluoromethyl)pyridine in a suitable solvent such as ethyl acetate.

-

Add a catalyst, for example, 5% Platinum on Carbon (Pt/C), along with an additive like Zinc Bromide (ZnBr2) to facilitate the reaction.

-

Stir the reaction mixture under a hydrogen atmosphere for approximately 20 hours.

-

Monitor the reaction for completion.

-

Upon completion, remove the catalyst by filtration and wash the solid with a warm solvent like ethanol.

-

Evaporate the solvent to yield 6-chloro-5-(trifluoromethyl)pyridin-3-amine.

-

Step 3: Diazotization and Sulfonation to form the Sulfonyl Chloride

The resulting amine is a key intermediate which can be converted to the corresponding sulfonyl chloride through a Sandmeyer-type reaction.

-

Procedure:

-

The 6-chloro-5-(trifluoromethyl)pyridin-3-amine is subjected to diazotization using a nitrite source (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures.

-

The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

-

Step 4: Ammonolysis to form the Sulfonamide

The final step involves the reaction of the sulfonyl chloride with ammonia to form the desired sulfonamide.

-

Procedure:

-

The 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (CAS 928324-59-8) is dissolved in an inert solvent.[9]

-

The solution is treated with an excess of ammonia (either as a gas or in an aqueous or alcoholic solution).

-

The reaction mixture is stirred until completion.

-

The final product, this compound, is then isolated and purified using standard techniques such as crystallization or chromatography.

-

Logical Flow of Synthesis

The following diagram illustrates the proposed synthetic workflow.

Potential Applications and Future Directions

Given the well-established biological activities of both the trifluoromethylpyridine and sulfonamide moieties, this compound holds potential in several areas of research and development.

-

Agrochemicals: The trifluoromethylpyridine core is a key feature in numerous commercial pesticides.[1][5][6] It is plausible that this compound or its derivatives could exhibit herbicidal, insecticidal, or fungicidal properties. Further screening in these areas is a logical next step. For instance, related trifluoromethylpyridine compounds have shown potent herbicidal activity.[10]

-

Medicinal Chemistry: As demonstrated by its likely initial synthesis as a building block for glucokinase activators, this molecule serves as a valuable scaffold for the development of new therapeutic agents.[4] The sulfonamide group is a cornerstone of many drug classes, and its combination with the trifluoromethylpyridine motif offers a rich chemical space for exploration against various biological targets.

Conclusion

This compound represents a fascinating convergence of established pharmacophores. While its discovery appears to be more as a strategic intermediate rather than a targeted final product, its synthesis is achievable through well-understood chemical transformations. The historical success of both trifluoromethylpyridines in agrochemicals and sulfonamides in medicine suggests that this compound and its derivatives warrant further investigation for a range of potential biological activities. This guide provides a foundational understanding for researchers and scientists looking to explore the potential of this and related molecules in their own discovery programs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 7. CN101020657A - Prepn process of 3-trifluoromethyl-2-pyridyl sulfamide - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. CAS 928324-59-8 | 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride - Synblock [synblock.com]

- 10. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide molecular weight and formula

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

Abstract

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure combines a pyridine ring, a sulfonamide group, a chloro substituent, and a trifluoromethyl (-CF3) group. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, and its critical role as a building block in the development of novel therapeutic agents. The strategic incorporation of the trifluoromethyl group often enhances key drug-like properties such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable intermediate for researchers and drug development professionals.[1][2][3]

Introduction: The Significance of Fluorinated Pyridine Scaffolds

In modern drug design, the incorporation of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) group, is a widely employed strategy to optimize the pharmacological profile of lead compounds.[3] The -CF3 group can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and conformation, which may lead to improved efficacy, better pharmacokinetic properties, and enhanced binding to biological targets.[1][2][3]

When combined with a pyridine ring—a privileged scaffold in medicinal chemistry—the resulting trifluoromethylpyridine (TFMP) moiety becomes a powerful tool for developing new chemical entities.[4] The sulfonamide functional group is also a cornerstone of pharmaceutical sciences, present in a wide array of drugs including antibacterials, diuretics, and anti-inflammatory agents.[5] this compound merges these critical pharmacophores, presenting itself as a versatile intermediate for creating complex molecules with potential therapeutic applications in oncology, infectious diseases, and beyond.[1]

Physicochemical Properties and Identification

The fundamental molecular characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1228875-16-8 | [6][7][8] |

| Molecular Formula | C₆H₄ClF₃N₂O₂S | [6][7][9] |

| Molecular Weight | 260.62 g/mol | [6][7] |

| Exact Mass | 259.963409 u | [6][9] |

| Density | 1.7 g/cm³ | [9] |

| Boiling Point | 381.5 °C at 760 mmHg | [9] |

| Flash Point | 184.5 °C | [9] |

| Classification | Bulk Drug Intermediate, Heterocyclic Building Block | [9][10] |

Synthesis and Reaction Mechanisms

The synthesis of trifluoromethylpyridines can be approached through various methods, including the direct chlorination and fluorination of picoline precursors or the construction of the pyridine ring using a trifluoromethyl-containing building block.[4][11] A plausible synthetic pathway for this compound would likely involve a multi-step process starting from a suitable pyridine derivative.

A logical, though hypothetical, pathway could involve the sulfonation of a pre-functionalized pyridine ring, followed by conversion to the sulfonamide.

Caption: Plausible synthetic pathway for the target compound.

Causality of Experimental Choices:

-

Starting Material Selection : A di-chlorinated pyridine provides distinct reactivity at different positions, allowing for selective functionalization.

-

Sulfonation : This electrophilic aromatic substitution introduces the sulfonic acid group at the 3-position, which is electronically favorable.

-

Conversion to Sulfonyl Chloride : The sulfonyl chloride is a highly reactive intermediate, essential for the subsequent formation of the sulfonamide. Thionyl chloride (SOCl₂) or similar reagents are standard for this transformation.

-

Ammonolysis : The reaction with ammonia or ammonium hydroxide is a classic and efficient method for converting sulfonyl chlorides to primary sulfonamides, leveraging the nucleophilicity of ammonia.[5]

Applications in Drug Discovery and Development

As a chemical intermediate, this compound serves as a foundational scaffold for building a diverse library of more complex molecules. Its utility stems from the reactive sites available for further functionalization.

Caption: Role as a building block in a typical drug discovery pipeline.

The primary sulfonamide group (-SO₂NH₂) can be readily alkylated or arylated to generate secondary or tertiary sulfonamides, allowing for the exploration of structure-activity relationships (SAR).[5] Furthermore, the chloro-substituent on the pyridine ring can potentially be displaced or used as a handle in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce additional molecular complexity. This versatility makes the compound a valuable asset for medicinal chemists aiming to develop inhibitors for targets such as kinases, proteases, or other enzymes implicated in disease.[1]

Experimental Protocol: N-Alkylation of the Sulfonamide

This protocol describes a general procedure for the alkylation of the primary sulfonamide group, demonstrating its application as a chemical intermediate. This protocol is a representative example and must be adapted and optimized based on the specific substrate and laboratory conditions.

Objective: To synthesize an N-alkyl-6-chloro-5-(trifluoromethyl)pyridine-3-sulfonamide derivative.

Materials:

-

This compound

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely powdered

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration should be approximately 0.1-0.5 M.

-

Base Addition: Add a suitable base, such as K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq). The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity. Cesium carbonate is often more effective for less reactive alkyl halides.

-

Alkylating Agent: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 50-80 °C and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). The reaction may take several hours to complete.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Self-Validation: The identity and purity of the final product must be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from structurally related trifluoromethylpyridines and general chemical safety principles should be strictly followed.[9][12]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[13][14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][15]

Conclusion

This compound is a strategically designed chemical building block that holds significant potential for pharmaceutical research and development. The convergence of its chloro, trifluoromethyl, pyridine, and sulfonamide moieties provides multiple avenues for synthetic elaboration. Its physicochemical properties, driven by the influential -CF3 group, make it an attractive starting point for developing next-generation therapeutics with optimized pharmacological profiles. This guide underscores its value as a tool for medicinal chemists and researchers dedicated to addressing unmet medical needs.

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. This compound Price at Chemsrc [chemsrc.com]

- 8. This compound | 1228875-16-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 1228875-16-8|this compound|BLD Pharm [bldpharm.com]

- 11. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 12. fishersci.com [fishersci.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide

For Research Use Only.

Introduction

6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonamide is a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The unique substitution pattern of the pyridine ring, featuring a chloro, a trifluoromethyl, and a sulfonamide group, imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug design. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents.[1][2] This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this valuable compound, intended for researchers, scientists, and professionals in drug development. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both safety and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process commencing from the commercially available starting material, 2-chloro-3-(trifluoromethyl)pyridine. The synthetic pathway is outlined below:

-

Step 1: Chlorosulfonation. The pyridine ring of 2-chloro-3-(trifluoromethyl)pyridine is first activated for sulfonation. A subsequent reaction with a chlorinating agent yields the key intermediate, 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride.

-

Step 2: Amination. The sulfonyl chloride intermediate is then converted to the final product, this compound, through a reaction with an ammonia source. This is a classic and high-yielding method for the formation of primary sulfonamides.[1][3][4]

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Materials and Reagents

The following table summarizes the key materials and reagents required for this synthesis, along with their recommended specifications.

| Reagent/Material | CAS Number | Molecular Formula | Recommended Purity | Supplier Example |

| 2-Chloro-3-(trifluoromethyl)pyridine | 65753-47-1 | C₆H₃ClF₃N | >98% | Sigma-Aldrich, TCI |

| Chlorosulfonic acid | 7790-94-5 | ClHO₃S | >99% | Sigma-Aldrich |

| Thionyl chloride | 7719-09-7 | SOCl₂ | >99% | Sigma-Aldrich |

| Ammonium hydroxide solution | 1336-21-6 | NH₄OH | 28-30% in water | Fisher Scientific |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, >99.8% | Sigma-Aldrich |

| Diethyl ether | 60-29-7 | (C₂H₅)₂O | Anhydrous, >99% | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Reagent grade | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | Anhydrous | Sigma-Aldrich |

| Ice | N/A | H₂O | N/A | N/A |

Experimental Protocols

PART 1: Synthesis of 6-Chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride

This procedure details the chlorosulfonation of 2-chloro-3-(trifluoromethyl)pyridine. This reaction is highly exothermic and involves corrosive reagents; therefore, it must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize HCl fumes), place 2-chloro-3-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol).

-

Cooling: Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (25.0 mL, 376 mmol) dropwise via the dropping funnel over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition.

-

Reaction Heating: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120 °C using an oil bath. Maintain this temperature for 4 hours. The reaction mixture will become a dark, viscous liquid.

-

Reaction Quenching: After 4 hours, cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will generate a significant amount of HCl gas. Perform this in a well-ventilated fume hood.

-

Product Extraction: The resulting aqueous mixture will contain a precipitate. Extract the mixture three times with dichloromethane (3 x 100 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product, 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride, will be obtained as a solid. This intermediate can be used in the next step without further purification.

PART 2: Synthesis of this compound

This part of the protocol describes the conversion of the sulfonyl chloride intermediate to the final sulfonamide product.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude 6-chloro-5-(trifluoromethyl)pyridine-3-sulfonyl chloride (assuming a quantitative yield from the previous step, approx. 15.4 g, 55.1 mmol) in 100 mL of diethyl ether.

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Addition of Ammonium Hydroxide: While stirring vigorously, add concentrated ammonium hydroxide solution (28-30%, 50 mL) dropwise to the cooled solution. A white precipitate will form immediately.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Product Isolation: Filter the resulting suspension to collect the white solid. Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether (20 mL).

-

Drying: Dry the collected solid in a vacuum oven at 50 °C to a constant weight to yield the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as:

-

Melting Point: Determination of the melting point range.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Safety and Handling Precautions

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

-